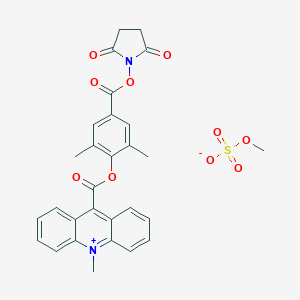
ME-Dmae-nhs
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ME-Dmae-nhs: is a chemical compound known for its use as a chemiluminescent marker. It is a derivative of acridine and is often used in various biochemical assays due to its high sensitivity and stability. The full chemical name of this compound is 2,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ME-Dmae-nhs involves the reaction of acridine derivatives with N-hydroxysuccinimide (NHS) esters. The process typically includes the following steps:
Formation of Acridine Derivative: Acridine is reacted with appropriate reagents to introduce the dimethylcarbonylphenyl and methyl groups.
Esterification: The acridine derivative is then esterified with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of acridine derivatives and NHS esters are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions: ME-Dmae-nhs undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Oxidation and Reduction: The acridine moiety can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Primary Amines: React with the NHS ester group to form amide bonds.
Coupling Agents: Such as DCC or EDC, are used to facilitate esterification reactions.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products Formed: The primary product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the acridine moiety to the target molecule .
科学研究应用
ME-Dmae-nhs is widely used in scientific research due to its chemiluminescent properties. Some key applications include:
Chemiluminescent Immunoassays: Used as a marker for detecting antigens and antibodies in various immunoassays.
Nucleic Acid Detection: Utilized in assays for detecting specific DNA or RNA sequences.
Protein Labeling: Employed to label proteins, peptides, and other biomolecules for various biochemical analyses.
Cancer Research: Used in assays to detect tumor markers and study cancer-related genes.
作用机制
The mechanism of action of ME-Dmae-nhs involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group of proteins, peptides, or other biomolecules, resulting in the conjugation of the acridine moiety. This conjugation allows the acridine to act as a chemiluminescent marker, emitting light upon excitation with appropriate reagents .
相似化合物的比较
ME-Dmae-nhs is unique due to its high sensitivity and stability as a chemiluminescent marker. Similar compounds include:
DMAE-NHS: Another acridine derivative with similar chemiluminescent properties.
NSP-DMAE-NHS: A sulfonated version of this compound with enhanced water solubility.
NSP-SA-NHS: A related compound with a sulfonamide group, offering different reactivity and stability profiles.
属性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N2O6.CH4O4S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;1-5-6(2,3)4/h4-11,14-15H,12-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUSGGASJSGPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.COS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
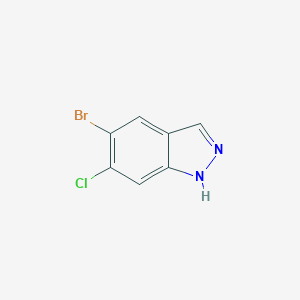
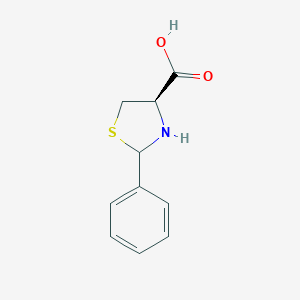
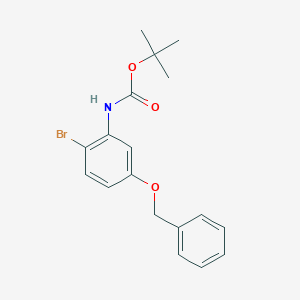

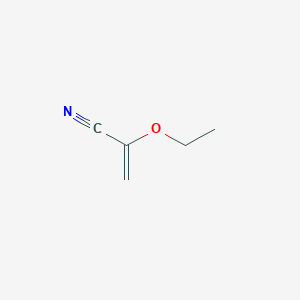
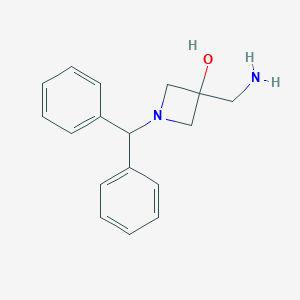
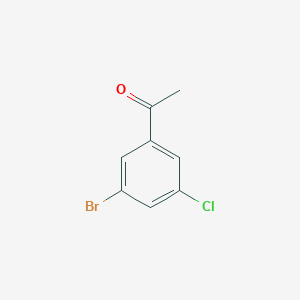
![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)
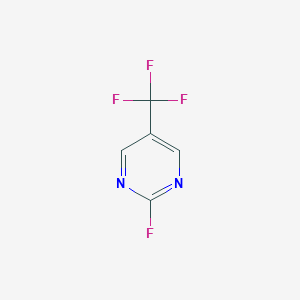

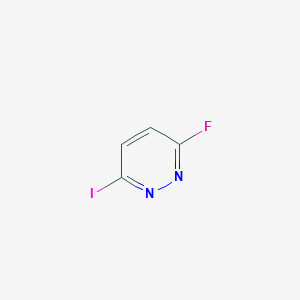
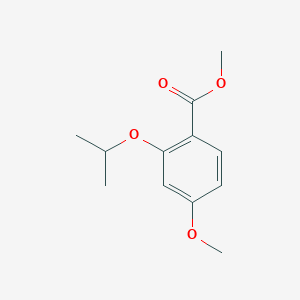
![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
